![molecular formula C14H12BrNO3 B13882206 4-[(6-Bromonaphthalen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13882206.png)
4-[(6-Bromonaphthalen-2-yl)amino]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(6-Bromonaphthalen-2-yl)amino]-4-oxobutanoic acid is a chemical compound that features a bromonaphthalene moiety attached to an amino group, which is further connected to a butanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Bromonaphthalen-2-yl)amino]-4-oxobutanoic acid typically involves the reaction of 6-bromonaphthalene-2-amine with succinic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure cost-effectiveness and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(6-Bromonaphthalen-2-yl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(6-Bromonaphthalen-2-yl)amino]-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(6-Bromonaphthalen-2-yl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The bromonaphthalene moiety can intercalate with DNA, while the amino and carbonyl groups can form hydrogen bonds with biological macromolecules. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromonaphthalene-2-amine: A precursor in the synthesis of 4-[(6-Bromonaphthalen-2-yl)amino]-4-oxobutanoic acid.
Naphthalene-2-amine: Lacks the bromine atom, leading to different reactivity and biological activity.
4-Oxobutanoic acid: The butanoic acid component without the naphthalene moiety.
Uniqueness
This compound is unique due to the presence of both the bromonaphthalene and butanoic acid moieties, which confer distinct chemical reactivity and potential biological activities. This combination allows for versatile applications in various fields of research.
Propriétés
Formule moléculaire |
C14H12BrNO3 |
|---|---|
Poids moléculaire |
322.15 g/mol |
Nom IUPAC |
4-[(6-bromonaphthalen-2-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H12BrNO3/c15-11-3-1-10-8-12(4-2-9(10)7-11)16-13(17)5-6-14(18)19/h1-4,7-8H,5-6H2,(H,16,17)(H,18,19) |
Clé InChI |
LJHKEHHDTKLFPY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)Br)C=C1NC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[4-(Dimethylamino)-4-oxobutoxy]phenyl]boronic acid](/img/structure/B13882123.png)
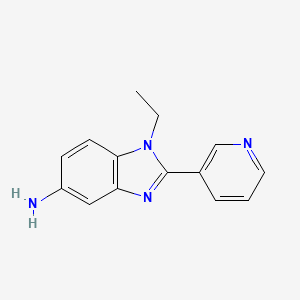
![Methyl 5-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-2-methylpyrazole-3-carboxylate](/img/structure/B13882131.png)
![{1-[(1,1-Dimethylethoxy)carbonyl]piperidin-4-yl}methyl-2-phenylquinoline-4-carboxylic Acid](/img/structure/B13882135.png)

![N-(3-aminophenyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B13882148.png)
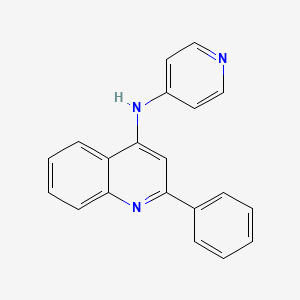
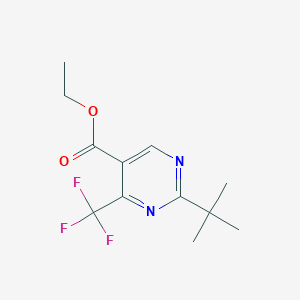
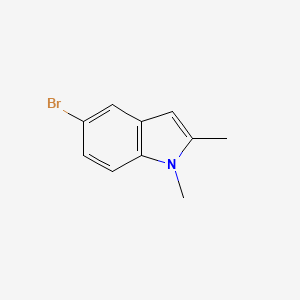

![6-benzyl-2-pyridin-4-yl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13882184.png)
![2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine](/img/structure/B13882190.png)
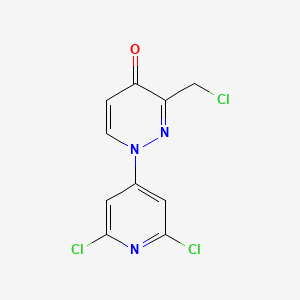
![1-[(2,4-Difluorophenyl)methyl]-3-methylpiperazine](/img/structure/B13882210.png)
